molecular formula C9H13BrO2 B13528218 Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate

Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B13528218
M. Wt: 233.10 g/mol
InChI Key: PNFKQHUTDZFBQZ-UHFFFAOYSA-N
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Description

Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate is a bicyclic organic compound featuring a strained bicyclo[2.1.1]hexane core. The molecule contains two key functional groups: a methyl ester at position 2 and a bromomethyl substituent at position 1. The bicyclic framework introduces significant ring strain, which influences its reactivity and stability compared to less constrained analogs .

Properties

Molecular Formula

C9H13BrO2

Molecular Weight

233.10 g/mol

IUPAC Name

methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C9H13BrO2/c1-12-8(11)7-2-6-3-9(7,4-6)5-10/h6-7H,2-5H2,1H3

InChI Key

PNFKQHUTDZFBQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC1(C2)CBr

Origin of Product

United States

Preparation Methods

The synthesis of methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 1-(bromomethyl)bicyclo[211]hexane-2-carboxylate depends on its specific applicationThe bicyclic structure can influence the compound’s binding affinity and specificity, as well as its overall stability and reactivity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Features Reference
Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate (Target) C₉H₁₁BrO₂ 247.09 (calc.) Bromomethyl, methyl ester High ring strain; bromine as a leaving group
tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate C₁₁H₁₈BrNO₂ 276.18 Bromomethyl, tert-butyl ester, nitrogen Nitrogen in bicyclic core alters electronic properties; bulky tert-butyl group
Methyl 4'-(bromomethyl)biphenyl-2-carboxylate C₁₅H₁₃BrO₂ 305.17 Bromomethyl, biphenyl, methyl ester Aromatic system introduces conjugation; biphenyl enhances rigidity
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride C₈H₁₄ClNO₃ 207.66 Amino, oxabicyclo, ethyl ester Oxygen in ring; amino group enhances solubility and bioactivity
tert-Butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate C₁₇H₂₃NO₃ 289.37 Hydroxymethyl, phenyl, tert-butyl ester Hydroxymethyl as polar substituent; phenyl adds steric bulk
Bromomethyl vs. Hydroxymethyl Substituents
  • Bromomethyl (Target Compound) : The bromine atom acts as a superior leaving group, facilitating nucleophilic substitutions (e.g., forming C–C bonds in cross-coupling reactions). This is critical in pharmaceutical intermediates .
  • Hydroxymethyl (tert-Butyl analog ) : The hydroxyl group is less reactive but can be oxidized to a carbonyl or functionalized via esterification. Its polarity increases solubility in protic solvents.
Ester Group Variations
  • Methyl vs. tert-Butyl Esters : Methyl esters (Target, ) are more prone to hydrolysis under basic conditions, whereas tert-butyl esters () offer steric protection, enhancing stability during synthetic steps .
Bicyclic Core Modifications
  • Azabicyclo vs. In contrast, the oxabicyclo system () contains oxygen, altering electronic distribution and hydrogen-bonding capacity .
  • Ring Strain Effects : Studies on bicyclo[2.1.1]hexan-2-ones () demonstrate that ring strain accelerates reactions like ring contraction. The bromomethyl group in the Target compound may undergo similar strain-driven reactivity .

Biological Activity

Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate (CAS Number: 2803856-57-5) is a bicyclic compound that has garnered attention for its potential biological activity. This article aims to explore the biological properties of this compound, including its mechanisms of action, metabolic stability, and lipophilicity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H13BrO2C_9H_{13}BrO_2, with a molecular weight of 233.10 g/mol. The structural characteristics of this compound contribute to its biological activity, particularly in the context of drug design and development.

PropertyValue
Molecular FormulaC₉H₁₃BrO₂
Molecular Weight233.10 g/mol
CAS Number2803856-57-5

This compound exhibits various biological activities, primarily through its interactions with biological targets such as enzymes and receptors. The incorporation of bicyclic structures into pharmacologically active compounds often enhances their bioactivity due to increased metabolic stability and improved lipophilicity.

Lipophilicity and Solubility

Research indicates that the introduction of bicyclo[2.1.1]hexane moieties can significantly influence the lipophilicity of compounds. For instance, replacing ortho-benzene rings with bicyclo[2.1.1]hexane has been shown to decrease calculated lipophilicity (c log P) by 0.7–1.2 units while having minimal effects on experimental lipophilicity (log D) in several bioactive compounds, including fungicides like boscalid and bixafen .

Metabolic Stability

The metabolic stability of this compound is influenced by its structural features. Studies have demonstrated that incorporating bicyclo[2.1.1]hexane can lead to increased metabolic stability in some cases, while in others, it may decrease stability significantly . This duality highlights the importance of structural optimization in drug design.

Antifungal Activity

A study evaluated the antifungal activity of various compounds containing bicyclo[2.1.1]hexane against fungal strains, demonstrating that certain derivatives exhibited enhanced efficacy compared to their non-bicyclic counterparts . The results indicate that this compound could serve as a promising scaffold for developing new antifungal agents.

Agrochemical Applications

The application of this compound in agrochemicals has also been explored, particularly in relation to its solubility and bioactivity when integrated into fungicides . The modification of existing agrochemical frameworks with this bicyclic structure has shown potential for improving solubility and bioactivity profiles.

Q & A

Basic: What are the standard synthetic routes for preparing Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate?

The synthesis typically involves multi-step reactions starting from bicyclo[2.1.1]hexane derivatives. A common approach includes:

  • Functionalization of the bicyclic core : Bromination of a preformed methyl carboxylate derivative using reagents like N-bromosuccinimide (NBS) under radical or photolytic conditions.
  • Esterification : Coupling carboxylic acid intermediates with methanol via acid-catalyzed esterification (e.g., H₂SO₄ or DCC/DMAP).
    Key considerations include optimizing reaction temperature (0–25°C) and solvent polarity (e.g., DCM or THF) to minimize side reactions like ring-opening .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the bicyclo[2.1.1]hexane core (δ 1.5–3.0 ppm) and the bromomethyl group (δ 3.3–3.7 ppm).
    • ¹³C NMR : Confirms the ester carbonyl (δ 165–175 ppm) and quaternary carbons in the bicyclic system.
  • IR Spectroscopy : Detects ester C=O stretching (~1720 cm⁻¹) and C-Br bonds (~550–650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₉H₁₁BrO₂: calc. 245.9974) .

Advanced: How does the bicyclo[2.1.1]hexane framework influence its reactivity in substitution reactions?

The bicyclic structure imposes significant steric constraints and ring strain, which:

  • Enhances electrophilicity : The bromomethyl group becomes more susceptible to nucleophilic attack due to adjacent electron-withdrawing ester groups.
  • Limits regioselectivity : Reactions may favor axial over equatorial substitution to relieve steric hindrance.
  • Promotes rearrangements : Under solvolytic conditions (e.g., formic acid), mesylate analogs undergo Wagner-Meerwein shifts to form stable carbocation intermediates .

Advanced: How do solvolysis conditions affect the stability and rearrangement of this compound?

  • Polar protic solvents (e.g., HCOOH) : Accelerate ionization, leading to carbocation formation. For example, methyl 2-mesyloxy analogs rearrange quantitatively to 2,2-substituted isomers due to stabilization via mesomeric interactions with the ester group.
  • Temperature control : Higher temperatures (>80°C) favor rearrangement, while milder conditions (25–50°C) retain the original structure.
  • Counterion effects : Sodium salts of acid derivatives (e.g., COO⁻Na⁺) show enhanced solvolysis rates compared to neutral esters due to improved charge stabilization .

Advanced: How is this compound utilized as a bioisostere in medicinal chemistry?

The bicyclo[2.1.1]hexane core serves as a rigid, three-dimensional scaffold to replace aromatic rings (e.g., benzene) in drug design:

  • Improved pharmacokinetics : Reduces metabolic oxidation and enhances solubility.
  • Conformational restraint : Mimics bioactive conformations of flexible ligands, improving target binding (e.g., in protease inhibitors).
  • Synthetic strategies : Lewis acid-catalyzed (3+2) cycloadditions with ketenes enable efficient synthesis of functionalized analogs for structure-activity studies .

Advanced: What challenges arise in functionalizing the bromomethyl substituent, and how are they mitigated?

  • Competing elimination : The β-hydrogen adjacent to Br may lead to alkene formation under basic conditions (e.g., with DBU).
    • Mitigation : Use mild bases (e.g., K₂CO₃) and low temperatures (0–10°C).
  • Steric hindrance : Bulky nucleophiles (e.g., tert-butylamine) exhibit reduced reactivity.
    • Mitigation : Activate the electrophile with catalytic KI or employ phase-transfer catalysts.
  • Side reactions in cross-couplings : Suzuki-Miyaura couplings require Pd catalysts with bulky ligands (e.g., SPhos) to prevent β-hydride elimination .

Advanced: How do computational methods aid in predicting the compound’s reactivity and stability?

  • DFT calculations : Model carbocation stability during solvolysis, revealing preferential stabilization by ester resonance over inductive effects.
  • Molecular dynamics simulations : Predict solvent accessibility of the bromomethyl group in aqueous vs. nonpolar environments.
  • Docking studies : Guide bioisostere design by comparing bicyclo[2.1.1]hexane’s binding pose with aromatic analogs in target proteins .

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